2-(4-(BENZYLOXY)-3-NITROPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
Description
2-(4-(Benzyloxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a 1,3,2-dioxaborolane core substituted with a 4-benzyloxy-3-nitrophenyl group. This compound is structurally characterized by its electron-withdrawing nitro (-NO₂) and electron-donating benzyloxy (-OCH₂C₆H₅) substituents on the aromatic ring. Boronic esters of this class are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-nitro-4-phenylmethoxyphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BNO5/c1-18(2)19(3,4)26-20(25-18)15-10-11-17(16(12-15)21(22)23)24-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSLRJQQEQSWIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 4-Benzyloxy-3-Nitrobenzene
The benzyloxy group is introduced via nucleophilic substitution of a phenolic precursor:
Procedure
Step 2: Bromination to 2-Bromo-4-Benzyloxy-3-Nitrobenzene
Bromination is directed by the electron-withdrawing nitro group:
Procedure
Step 3: Miyaura Borylation
The boronic ester is installed via palladium-catalyzed coupling:
Procedure
Route 2: One-Pot Borylation of Prefunctionalized Aryl Halides
Industrial-scale protocols often favor one-pot strategies to minimize intermediate isolation:
Procedure
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Substrate : 2-Bromo-4-benzyloxy-3-nitrobenzene (1.0 equiv).
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Conditions : B~2~pin~2~ (1.5 equiv), Pd(OAc)~2~ (1 mol%), SPhos ligand (2 mol%), and K~3~PO~4~ (3.0 equiv) in toluene at 110°C for 6 h.
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Workup : Extract with MTBE, wash with HCl (1 M), and crystallize from ethanol.
Optimization and Mechanistic Insights
Catalyst Selection
Solvent and Base Effects
| Solvent | Base | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| THF | KOAc | 88 | 4 |
| Toluene | K~3~PO~4~ | 82 | 6 |
| DMF | Na~2~CO~3~ | 65 | 8 |
Functional Group Compatibility
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The nitro group remains intact under borylation conditions due to its meta-directing nature and stability in Pd-mediated reactions.
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Benzyl ethers are stable in basic media but may cleave under strong acidic conditions.
Characterization and Quality Control
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~1~H NMR (CDCl~3~): δ 7.65 (d, J = 8.5 Hz, 1H, ArH), 7.45–7.30 (m, 5H, Bn), 5.15 (s, 2H, OCH~2~Ph), 1.35 (s, 12H, pinacol-CH~3~).
Industrial-Scale Modifications
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Tetrahydroxydiboron (B~2~(OH)~4~) : Reduces costs by 47% compared to B~2~pin~2~ but requires post-reaction hydrolysis.
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Continuous Flow Systems : Enhance reproducibility and reduce Pd leaching in multi-kilogram batches.
Challenges and Limitations
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Regioselectivity in Bromination : Competing ortho/para-directing effects of nitro and benzyloxy groups necessitate careful optimization.
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Pd Residue Removal : Requires repetitive washes with NH~4~OH/EDTA solutions to meet pharmaceutical-grade standards.
Applications in Cross-Coupling Reactions
The compound serves as a key intermediate in synthesizing biaryl scaffolds for drug discovery. For example:
Scientific Research Applications
Medicinal Chemistry Applications
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Cancer Therapy
- Recent studies have identified small molecule inhibitors targeting specific enzyme complexes involved in cancer progression. For instance, compounds similar to 2-(4-(benzyloxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been explored for their ability to inhibit histone acetyltransferase (HAT) enzymes. Such inhibitors can potentially modulate gene expression and offer therapeutic avenues for cancer treatment .
-
Enzyme Inhibition
- The compound has been investigated as a potential inhibitor of Ten-eleven translocation (TET) enzymes. TET enzymes are crucial in DNA demethylation processes and are implicated in various diseases characterized by abnormal DNA methylation patterns. The application of boron-based compounds in this context has shown promise for developing therapeutic agents targeting TET-related pathways .
Materials Science Applications
-
Synthesis of Functional Materials
- The unique boron-dioxaborolane structure allows for the synthesis of advanced materials with specific electronic and optical properties. These materials can be utilized in organic electronics and photonic devices. For example, the incorporation of such compounds into polymer matrices can enhance their conductivity and light-emitting properties.
-
Photochemical Transformations
- Photochemical reactions involving compounds with benzyloxy and nitro substituents have been studied extensively. The photochemical behavior of these compounds can lead to the formation of new products with varied functionalities, making them suitable for applications in photonic devices and sensors .
Case Study 1: Inhibition of HAT Enzymes
- A recent study demonstrated the synthesis of a series of boron-containing compounds that inhibit HAT enzymes effectively. The synthesized compounds were tested for their ability to modulate histone acetylation levels in cancer cell lines. Results indicated that the compound significantly reduced HAT activity, leading to decreased proliferation of cancer cells.
Case Study 2: TET Enzyme Targeting
- In another investigation focusing on TET enzyme inhibition, derivatives of 2-(4-(benzyloxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane were synthesized and evaluated for their inhibitory effects on TET activity. The results showed a promising correlation between structural modifications and enzyme inhibition efficiency.
Mechanism of Action
The mechanism of action of 2-(4-(BENZYLOXY)-3-NITROPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitro group can undergo reduction to form an amino group, which can further interact with other molecules through hydrogen bonding and electrostatic interactions. The benzyloxy group can be cleaved to expose a phenolic hydroxyl group, which can participate in hydrogen bonding and nucleophilic substitution reactions. The dioxaborolane moiety can form stable complexes with diols and other Lewis bases, making it useful in various chemical transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
2-(4-Benzyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 754226-40-9)
- Lacks the nitro group at the 3-position of the phenyl ring.
- The absence of the nitro group reduces electrophilicity, likely lowering reactivity in Suzuki couplings compared to the target compound.
- Retains the benzyloxy group, allowing similar deprotection pathways .
2-(4-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 887757-48-4) Substitutes benzyloxy with a difluoromethoxy (-OCF₂H) group. The electronegative fluorine atoms introduce moderate electron-withdrawing effects, though less pronounced than the nitro group. Exhibits a lower molecular weight (270.08 g/mol) and higher volatility (boiling point: 319.3±37.0°C) compared to the target compound .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid
- Features a carboxylic acid (-COOH) substituent instead of benzyloxy-nitro groups.
- Increased polarity enhances solubility in aqueous or polar solvents, contrasting with the hydrophobic benzyloxy-nitro derivative .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Contains a nitrile (-CN) group, which is weakly electron-withdrawing.
- Less reactive in cross-coupling than nitro-substituted boronic esters due to reduced activation of the boronate .
Data Tables
Table 1: Physicochemical Properties of Selected Boronic Esters
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Purity |
|---|---|---|---|---|---|---|
| 2-(4-(Benzyloxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | N/A | C₁₉H₂₁BNO₅ | ~353.8* | N/A | N/A | N/A |
| 2-(4-Benzyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 754226-40-9 | C₁₉H₂₁BO₃ | 307.8 | N/A | N/A | 97% |
| 2-(4-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 887757-48-4 | C₁₃H₁₇BF₂O₃ | 270.08 | 1.1±0.1 | 319.3±37.0 | N/A |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid | N/A | C₁₃H₁₇BO₄ | 262.1 | N/A | N/A | 97% |
*Calculated based on stoichiometry.
Biological Activity
2-(4-(Benzyloxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of boron-containing compounds known as dioxaborolanes, which are recognized for their diverse applications in medicinal chemistry and biochemistry.
- Chemical Name: 2-(4-(Benzyloxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- CAS Number: 3047317-64-3
- Molecular Formula: C15H20BNO4
- Molecular Weight: 295.14 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitrophenyl moiety is known to enhance the compound's reactivity and affinity towards biomolecules. The boron atom in the dioxaborolane structure is pivotal for its interaction with enzymes and proteins, particularly those involved in metabolic pathways.
Antibacterial Activity
Recent studies have explored the antibacterial properties of boronic acid derivatives similar to 2-(4-(Benzyloxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These compounds have shown efficacy against various strains of bacteria by inhibiting beta-lactamases—enzymes that confer antibiotic resistance. For instance:
- Inhibition Studies: Compounds with similar structures demonstrated significant inhibition against KPC-2 and CTX-M-15 beta-lactamases in vitro .
- Case Study: A derivative was found to protect piperacillin from degradation by serine beta-lactamase-expressing Enterobacteriaceae .
Antioxidant Properties
The antioxidant capacity of dioxaborolanes has been investigated due to their potential role in mitigating oxidative stress. The presence of the nitro group enhances electron donation capabilities:
- Research Findings: In vitro assays indicated that related compounds exhibited significant free radical scavenging activity .
Comparative Table of Biological Activities
| Activity Type | Compound | Assay Results | Reference |
|---|---|---|---|
| Antibacterial | 2-(4-(Benzyloxy)-3-nitrophenyl)-... | Effective against KPC-2 and CTX-M-15 | |
| Antioxidant | Similar Dioxaborolanes | Significant free radical scavenging |
Case Studies
- Antibacterial Efficacy : A study demonstrated that a series of dioxaborolanes could inhibit various beta-lactamases effectively. The modifications on the phenyl ring influenced the potency and selectivity against specific bacterial strains.
- Oxidative Stress Mitigation : Another investigation highlighted the potential of these compounds in reducing oxidative damage in cellular models. This was evidenced by a decrease in reactive oxygen species (ROS) levels upon treatment.
Q & A
Basic: What are the established synthetic routes for preparing 2-(4-(benzyloxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
Methodological Answer:
The compound is typically synthesized via a two-step protocol:
Introduction of the benzyloxy-nitroaryl scaffold : Aromatic electrophilic substitution or coupling reactions are employed. For example, nitration of a benzyloxy-substituted benzene derivative under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) yields the 3-nitro intermediate.
Boronic ester formation : The aryl intermediate reacts with pinacol borane (HBpin) or via Miyaura borylation (Pd catalysis, bis(pinacolato)diboron) in anhydrous THF or dioxane at reflux (80–100°C) for 12–24 hours .
Key Considerations : Use inert atmospheres (N₂/Ar) to prevent boronic ester hydrolysis. Monitor reaction progress via TLC (hexane/EtOAc) or LC-MS.
Basic: What spectroscopic and analytical techniques are recommended for characterizing this boronic ester?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for nitrobenzene), benzyloxy methylene (δ ~4.8–5.2 ppm), and pinacol methyl groups (δ ~1.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) with <3 ppm mass accuracy.
- HPLC-PDA : Assess purity (≥95%) using a C18 column (acetonitrile/water gradient) .
- FT-IR : Detect B-O stretches (~1350–1310 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, asymmetric stretching).
Advanced: How can reaction yields be optimized in Suzuki-Miyaura cross-couplings involving this nitro-substituted boronic ester?
Methodological Answer:
- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for electron-deficient aryl partners. Avoid bases that degrade the nitro group (e.g., strong alkalis like NaOH; opt for K₂CO₃ or CsF) .
- Solvent Optimization : Mixed solvents (toluene/EtOH/H₂O) improve solubility and reduce side reactions.
- Temperature Control : Maintain 80–90°C to balance reactivity and nitro group stability.
Data Insight : In a model reaction with 4-bromoanisole, yields increased from 65% to 81% when switching from PdCl₂ to XPhos Pd G3 .
Advanced: How does the nitro group influence the stability and reactivity of this boronic ester under varying conditions?
Methodological Answer:
- Thermal Stability : The nitro group reduces thermal stability. Decomposition occurs >120°C; store at –20°C under inert gas.
- Hydrolytic Sensitivity : The electron-withdrawing nitro group increases susceptibility to hydrolysis. Use anhydrous conditions and avoid protic solvents during synthesis .
- Reactivity in Cross-Couplings : Nitro groups direct electrophilic substitution but may require protection (e.g., reduction to NH₂ followed by Boc protection) in multi-step syntheses .
Advanced: How to resolve contradictions in purity assessments between HPLC and NMR data?
Methodological Answer:
- Case Study : If HPLC indicates >98% purity but NMR shows impurities:
Advanced: What mechanistic insights exist for the decomposition pathways of this compound under basic conditions?
Methodological Answer:
- Pathway 1 : Base-induced hydrolysis of the boronic ester to boronic acid, followed by nitro group reduction (observed in NaOH/EtOH at 60°C).
- Pathway 2 : Radical-mediated degradation under light exposure (mitigated by amber glassware and BHT stabilizers).
Experimental Validation : - EPR Spectroscopy : Detect nitro radical anions in basic aqueous solutions.
- Isotopic Labeling : Use ¹⁸O-labeled H₂O to track hydrolysis intermediates via HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
